4-(3-Hydroxypropyl)benzene-1,3-diol
Overview
Description
4-(3-Hydroxypropyl)benzene-1,3-diol , also known as resorcinol , is an organic compound with the chemical formula C6H4(OH)2 . It belongs to the class of benzenediols , which are aromatic compounds containing two hydroxyl groups substituted onto a benzene ring. Resorcinol crystallizes as colorless needles and is readily soluble in water, alcohol, and ether, but insoluble in chloroform and carbon disulfide .
Synthesis Analysis
Resorcinol can be synthesized through several routes. One common method involves dialkylation of benzene with propylene to yield 1,3-diisopropylbenzene . Subsequent oxidation and Hock rearrangement of this disubstituted arene lead to the formation of acetone and resorcinol .
Scientific Research Applications
Benzene-1,3,5-tricarboxamide Applications
- Supramolecular Chemistry : Benzene-1,3,5-tricarboxamide derivatives show significant promise in supramolecular chemistry, nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into nanometer-sized structures stabilized by hydrogen bonding highlights their versatility as a supramolecular building block. These applications point towards the potential of structurally similar compounds like 4-(3-Hydroxypropyl)benzene-1,3-diol in creating novel materials with specific, programmable properties (Cantekin, de Greef, & Palmans, 2012).
Advanced Oxidation Processes
- Environmental Remediation : The degradation of contaminants using advanced oxidation processes (AOPs) can be influenced by the presence of hydroxylated benzene derivatives. These processes involve the generation of reactive oxygen species capable of breaking down persistent environmental pollutants. The study on acetaminophen degradation demonstrates the significance of such compounds in environmental chemistry and suggests potential applications in water treatment and remediation efforts (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Research on Benzene Metabolites
- Toxicity and Mechanism Studies : Research on the metabolites of benzene and similar compounds highlights their biological activities and potential risks. Understanding the mechanisms of action, including cytotoxicity and genotoxicity, can guide the development of safer chemicals and therapeutic agents. Studies on benzene metabolites' effects on myeloid cells and the role of free radicals in inducing toxicity provide valuable insights for designing compounds with reduced toxicity (Atkinson, 2009).
properties
IUPAC Name |
4-(3-hydroxypropyl)benzene-1,3-diol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6,10-12H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCICABZBJVJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20514013 | |
Record name | 4-(3-Hydroxypropyl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Hydroxypropyl)benzene-1,3-diol | |
CAS RN |
17422-91-2 | |
Record name | 4-(3-Hydroxypropyl)benzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20514013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.